molecular formula C10H11NO3 B2691897 methyl N-(2-oxoethyl)-N-phenylcarbamate CAS No. 288371-85-7

methyl N-(2-oxoethyl)-N-phenylcarbamate

Cat. No.: B2691897
CAS No.: 288371-85-7
M. Wt: 193.202
InChI Key: SCSKNEDGGQVGAF-UHFFFAOYSA-N
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Description

Methyl N-(2-oxoethyl)-N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a carbamate group (–NHCOO–) attached to a phenyl group and a 2-oxoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-oxoethyl)-N-phenylcarbamate typically involves the reaction of phenyl isocyanate with methyl 2-oxoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5NCO+CH3COCOOCH3C6H5NHCOOCH2COCH3\text{C}_6\text{H}_5\text{NCO} + \text{CH}_3\text{COCOOCH}_3 \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{COCH}_3 C6​H5​NCO+CH3​COCOOCH3​→C6​H5​NHCOOCH2​COCH3​

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial production may also involve the use of alternative solvents and catalysts to optimize the process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-oxoethyl)-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br_2) or nitric acid (HNO_3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl N-(2-oxoethyl)-N-phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl N-(2-oxoethyl)-N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-phenylcarbamate: Similar structure but with an ethyl group instead of a 2-oxoethyl group.

    Methyl N-phenylcarbamate: Lacks the 2-oxoethyl group.

    Phenyl N-methylcarbamate: Different substitution pattern on the carbamate group.

Uniqueness

Methyl N-(2-oxoethyl)-N-phenylcarbamate is unique due to the presence of both a phenyl group and a 2-oxoethyl group, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets and enables diverse chemical reactivity.

Properties

IUPAC Name

methyl N-(2-oxoethyl)-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-10(13)11(7-8-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSKNEDGGQVGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CC=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288371-85-7
Record name methyl N-(2-oxoethyl)-N-phenylcarbamate
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